Micelle-Forming Thrombin Inhibitor
Description
Micelle-forming thrombin inhibitors represent a class of anticoagulants designed to improve bioavailability and pharmacokinetic stability through self-assembling nanostructures. These inhibitors directly target thrombin, a serine protease critical in the coagulation cascade, preventing fibrin formation and platelet activation. Unlike traditional inhibitors, their micellar formulation enhances solubility and systemic absorption, particularly for hydrophobic compounds.
Properties
IUPAC Name |
dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)/t22-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBBWXLYJBEMD-SJEIDVEUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Micelle-Forming Thrombin Inhibitors typically involves the synthesis of amphiphilic block copolymers. These copolymers consist of hydrophilic and hydrophobic segments, which self-assemble into micelles in aqueous solutions. The synthetic routes often include:
Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization are used to create the block copolymers.
Micellization: The block copolymers are dissolved in an organic solvent and then added to water, leading to the formation of micelles as the organic solvent is evaporated.
Industrial Production Methods: Industrial production of these inhibitors involves large-scale polymerization reactors and precise control of reaction conditions to ensure consistent quality. Techniques such as dialysis, solvent evaporation, and microphase separation are commonly employed to achieve the desired micelle formation .
Chemical Reactions Analysis
Types of Reactions: Micelle-Forming Thrombin Inhibitors undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the copolymers, affecting their micelle-forming ability and thrombin inhibition efficiency.
Substitution Reactions: These reactions are used to introduce specific functional groups that enhance the interaction with thrombin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products of these reactions are modified block copolymers with enhanced thrombin inhibitory activity and improved micelle stability .
Scientific Research Applications
Micelle-Forming Thrombin Inhibitors have a wide range of applications in scientific research:
Chemistry: Used as model systems to study micelle formation and stability.
Biology: Employed in the study of blood coagulation and thrombin activity.
Medicine: Developed as therapeutic agents for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs
Mechanism of Action
The mechanism of action of Micelle-Forming Thrombin Inhibitors involves the inhibition of thrombin by binding to its active site. The micelles enhance the delivery of the inhibitors to the thrombin molecules, increasing their inhibitory efficiency. The molecular targets include the active site serine residue of thrombin, and the pathways involved are the coagulation cascade and fibrin formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
The following table summarizes key parameters of dabigatran and other thrombin inhibitors:
| Parameter | Dabigatran | Argatroban | Berberine (BBR) | Hyalomin-1 |
|---|---|---|---|---|
| Target | Thrombin (direct) | Thrombin (direct) | Thrombin (direct) | Thrombin (dual exosite/active site) |
| IC₅₀/Ki | N/A | 0.04 µM (Ki) | 2.92 µM (IC₅₀) | Noncompetitive inhibition |
| Cmax (Peak) | 139.99 ng/mL (150 mg dose) | N/A | N/A | N/A |
| Tmax | 2–3 hours | Immediate (IV administration) | N/A | N/A |
| Half-life (t₁/₂) | 12–14 hours | 40–50 minutes | ~24 hours | N/A |
| Monitoring Method | HTI assay, LC-MS/MS | aPTT, ECT | SPR, enzymatic assays | Cleavage assays |
| Clinical Use | Non-valvular AF, VTE | HIT syndrome | Experimental (antiplatelet) | Preclinical studies |
| Key Limitations | GI bleeding, renal clearance | Requires IV infusion | Low potency | No human trials |
Monitoring and Variability
Dabigatran :
- The Hemoclot Thrombin Inhibitor (HTI) assay demonstrated strong correlation with LC-MS/MS (mean ratio: 1.03 at peak, 0.98 at trough) in Asian populations, with expected ranges of 95–196 ng/mL (peak) and 36–92 ng/mL (trough) for 110 mg doses .
- Genetic polymorphisms (e.g., CES1, ABCB1) influence plasma concentrations, necessitating personalized dosing .
Argatroban :
- Requires frequent aPTT monitoring (target: 1.5–3.0x baseline) due to short half-life and variability in critically ill patients .
Q & A
Q. How do micelle-forming inhibitors modulate thrombin’s allosteric regulation, and how can this be experimentally validated?
- Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in thrombin upon micelle binding. Compare with crystal structures of thrombin-inhibitor complexes (e.g., 1e0f) to identify allosteric pathways .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
